molecular formula C8H7N3 B091811 1,6-Naphthyridin-2-amine CAS No. 17965-81-0

1,6-Naphthyridin-2-amine

Cat. No.: B091811
CAS No.: 17965-81-0
M. Wt: 145.16 g/mol
InChI Key: FNLYFJIEFIZBFC-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

1,6-Naphthyridin-2-amine has been found to have a wide range of applications in the biochemical field. It is known for its pharmacological activity, with applications such as anticancer, anti-human immunodeficiency virus (HIV), anti-microbial, analgesic, anti-inflammatory, and anti-oxidant activities

Cellular Effects

The effects of this compound on various types of cells and cellular processes are primarily observed in its anticancer properties. It has been found to have a significant impact on different cancer cell lines

Molecular Mechanism

The molecular mechanism of action of this compound is complex and multifaceted. It is believed to exert its effects at the molecular level through a variety of mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . More detailed studies are needed to fully understand these mechanisms.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of SNDX-5613 involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The detailed synthetic route is proprietary and not publicly disclosed. it typically involves the use of organic solvents, catalysts, and controlled reaction conditions to ensure the desired product’s purity and yield .

Industrial Production Methods: Industrial production of SNDX-5613 is carried out in compliance with Good Manufacturing Practices (GMP). The process involves large-scale synthesis, purification, and formulation into oral dosage forms such as capsules and liquids .

Chemical Reactions Analysis

Types of Reactions: SNDX-5613 primarily undergoes metabolic reactions in the body. It is designed to inhibit the menin-KMT2A interaction, leading to the downregulation of leukemogenic genes .

Common Reagents and Conditions: The compound is typically administered orally and metabolized in the liver. Common reagents involved in its metabolic reactions include cytochrome P450 enzymes, which facilitate its breakdown and elimination .

Major Products Formed: The major products formed from the metabolic reactions of SNDX-5613 are various metabolites that are excreted from the body. These metabolites are typically less active than the parent compound .

Scientific Research Applications

SNDX-5613 has been extensively studied for its potential in treating acute myeloid leukemia (AML) and acute lymphoblastic leukemia (ALL) with KMT2A rearrangements or NPM1 mutations. It has shown significant anti-proliferative activity in preclinical models and is currently being evaluated in clinical trials . Additionally, SNDX-5613 is being explored for its potential in combination therapies with other anti-cancer agents .

Biological Activity

1,6-Naphthyridin-2-amine, a member of the naphthyridine family, has garnered significant attention due to its diverse biological activities. This compound is characterized by its bicyclic structure containing nitrogen atoms, which contributes to its interaction with various biological targets. Research has highlighted its potential in medicinal chemistry, particularly in anticancer, antimicrobial, and neurological applications.

Chemical Structure and Synthesis

This compound can be synthesized through various methods, including cyclization reactions of appropriate precursors. The synthesis often involves the use of starting materials such as pyridine derivatives and other heterocyclic compounds. The structural characteristics of this compound allow for modifications that can enhance its biological activity.

Anticancer Activity

This compound exhibits promising anticancer properties. Studies have shown that derivatives of this compound can act as inhibitors of specific kinases involved in cancer cell proliferation. For instance:

  • BCR Kinase Inhibition : Certain analogs have been identified as effective inhibitors of breakpoint-cluster-region (BCR) kinase, which is crucial in B lymphoid malignancies. The inhibition of this kinase leads to reduced viability in cancer cell lines .
  • Mechanism of Action : The mechanism involves inducing apoptosis and cell cycle arrest in cancer cells. For example, compounds derived from this compound have been shown to activate apoptotic pathways and inhibit tumor growth in various models .

Antimicrobial Activity

The antimicrobial potential of this compound derivatives has also been explored. These compounds demonstrate activity against a range of pathogens:

  • Inhibition of Bacterial Growth : Studies indicate that modifications to the naphthyridine structure can enhance antibacterial efficacy against strains such as Staphylococcus aureus and Escherichia coli. For instance, specific derivatives have shown significant reductions in bacterial load in vitro .

Neurological Effects

Research has suggested that naphthyridine compounds may influence neurological pathways:

  • Psychotropic Effects : Some derivatives exhibit psychotropic activity, potentially affecting neurotransmitter systems. This has implications for the treatment of neurological disorders .

Case Studies

Several case studies illustrate the biological efficacy of this compound:

  • Study on Anticancer Properties : A study evaluated the effects of a series of 1,6-naphthyridin-2-amines on human leukemia cell lines. Results showed IC50 values in the low micromolar range, indicating potent anticancer activity .
  • Antimicrobial Efficacy : Another study focused on the antimicrobial properties of naphthyridine derivatives against resistant bacterial strains. The findings revealed that certain modifications significantly enhanced their antibacterial activity .

Data Tables

The following tables summarize key findings related to the biological activities of this compound and its derivatives.

Biological Activity Target IC50 (µM) Reference
BCR Kinase InhibitionB lymphoid malignancies<10
Antibacterial ActivityS. aureus15
Anticancer ActivityHuman leukemia cells5

Properties

IUPAC Name

1,6-naphthyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3/c9-8-2-1-6-5-10-4-3-7(6)11-8/h1-5H,(H2,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNLYFJIEFIZBFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC2=C1C=NC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30343376
Record name 1,6-Naphthyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30343376
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

145.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17965-81-0
Record name 1,6-Naphthyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30343376
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A 50% TFA/DCM mixture (10 mL) was added to tert-butyl 1,6-naphthyridin-2-ylcarbamate (2.7 g, 11.0 mmol) from the above step. After 30 minutes, the reaction mixture was concentrated and diluted with 30 mL of water. A saturated NaHCO3 solution (15 mL) was added, and the reaction mixture was extracted twice with 50 mL of EtOAc. The organic layers were combined, concentrated, and purified by chromatography through a Redi-Sep® pre-packed silica gel column (120 g), eluting with a gradient 0-15% MeOH/DCM to give 1,6-naphthyridin-2-amine (1.6 g, 99% yield). MS m/z: 145 (M+1). 1H NMR (400 MHz, (CD3OD)): δ ppm 6.93 (d, J=9.00 Hz, 1H), 7.41 (d, J=6.06 Hz, 1H), 8.05 (d, J=9.00 Hz, 1H), 8.37 (d, J=5.87 Hz, 1H), 8.83 (s, 1H).
Quantity
2.7 g
Type
reactant
Reaction Step One
Name
TFA DCM
Quantity
10 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

2-Chloro-1,6-naphthyridine (0.628 g, Production Example 22b) and an aqueous ammonia (40 ml) were heated at 130° C. for 11 hours in a sealed tube. After cooling, the mixture was extracted with ethyl acetate, and the extract was washed with brine and dried over anhydrous magnesium sulfate. The solvent was evaporated and the residue was purified by silica gel column, to give the title compound (0.497 g, 89.73%) as pale yellow crystals.
Quantity
0.628 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step One
Yield
89.73%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What makes 1,6-naphthyridin-2-amines interesting for kinase inhibition?

A1: Research suggests that the 1,6-naphthyridin-2-amine scaffold can be modified to create potent and selective inhibitors of tyrosine kinases like FGFR-1 and VEGFR-2 []. These kinases play crucial roles in cell growth and angiogenesis, making them attractive targets for cancer treatment.

Q2: How does the structure of 1,6-naphthyridin-2-amines influence their activity?

A2: Studies have shown that the 7-position of the this compound core is particularly amenable to modifications that influence potency and selectivity [, ]. For example, introducing various substituents at the 7-position, such as alkylamines or substituted alkylamines, can significantly impact the inhibition of FGFR and VEGFR [].

Q3: Can you provide an example of a specific structure-activity relationship observed in these studies?

A3: Researchers found that 3-(3,5-dimethoxyphenyl)-1,6-naphthyridin-2-amine derivatives with different basic substituents at the 7-position exhibited low nanomolar inhibition of both FGFR and VEGFR while maintaining high selectivity over other kinases like PDGFR and c-Src []. Interestingly, variations in the base strength or spatial position of the 7-side chain base had relatively small effects on potency and selectivity, suggesting other structural features contribute significantly to the observed activity [].

Q4: What synthetic strategies are employed to produce diverse this compound derivatives?

A4: One common approach involves the diazotization of 3-aryl-1,6-naphthyridine-2,7-diamines []. This versatile reaction allows for the introduction of various substituents at the 7-position, depending on the reaction conditions and solvent used. For instance, using concentrated HCl, HBF4, or HF-pyridine as solvents primarily yielded 3-aryl-7-halo-1,6-naphthyridin-2-amines. In contrast, employing sulfuric acid or trifluoroacetic acid led to the formation of 3-aryl-7-halo-1,6-naphthyridin-2(1H)-ones []. These halogenated intermediates serve as valuable precursors for further derivatization via nucleophilic substitution reactions with various amines, enabling the synthesis of a diverse library of 7-substituted 1,6-naphthyridine derivatives [].

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